1-(5-chloro-2-methoxyphenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea
Description
This compound is a urea derivative featuring a 5-chloro-2-methoxyphenyl group and a complex ethyl-linked substituent comprising 3,4-dihydroisoquinoline and 4-(dimethylamino)phenyl moieties. The 3,4-dihydroisoquinoline group may enhance binding to basic residue-rich targets (e.g., neurotransmitter receptors), while the dimethylamino group could improve solubility and pharmacokinetics compared to halogenated analogs .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O2/c1-31(2)23-11-8-20(9-12-23)25(32-15-14-19-6-4-5-7-21(19)18-32)17-29-27(33)30-24-16-22(28)10-13-26(24)34-3/h4-13,16,25H,14-15,17-18H2,1-3H3,(H2,29,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRRZKATGMPPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The compound is compared below with four analogs from the provided evidence, focusing on structural features, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to analogs.
Key Findings:
Chloroethyl () and trifluoromethyl () groups increase lipophilicity, favoring membrane permeability but risking metabolic instability.
Structural Complexity and Target Engagement: The dihydroisoquinoline moiety in the target compound is unique among the analogs, suggesting possible affinity for aminergic receptors (e.g., serotonin or dopamine receptors) . Thiadiazol () and triazol () rings in analogs may confer stronger hydrogen-bonding or π-π interactions with enzymatic active sites.
Metabolic Considerations: The dimethylamino group in the target compound could undergo N-demethylation, a common metabolic pathway, whereas trifluoromethyl groups () resist oxidation . Chloroethyl substituents () might generate reactive intermediates, posing toxicity risks.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this urea derivative?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the dihydroisoquinoline moiety followed by coupling with substituted phenyl groups. Key considerations include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
- Base optimization : Triethylamine is commonly used to neutralize acidic byproducts and enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of urea linkages) .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Dihydroisoquinoline synthesis | NaBH₄ in MeOH, 0°C, 2h | 75 | 90 |
| Urea coupling | CDI (1,1'-carbonyldiimidazole), DCM, rt, 12h | 68 | 95 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, chloro groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₇H₃₁ClN₄O₂, [M+H]⁺ = 479.210) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What computational approaches are effective in predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with receptors like GPCRs or kinases. Key steps:
- Target selection : Prioritize targets based on structural motifs (e.g., dihydroisoquinoline for kinase inhibition) .
- Docking validation : Compare results with experimental IC₅₀ values to refine scoring functions .
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding energies .
Table 2 : Example Docking Results for Kinase Targets
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| RET Kinase | -9.2 | 120 ± 15 |
| EGFR | -7.8 | >1000 |
Q. How should researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer : Address variability through systematic experimental design:
- Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., incubation time, DMSO concentration) .
- Meta-analysis : Compare data across studies using tools like PRISMA to identify outliers or methodological biases .
Table 3 : Factors Influencing Bioactivity Variability
| Factor | Impact on IC₅₀ | Mitigation Strategy |
|---|---|---|
| Cell passage number | ↑ Variability | Use low-passage cells (<20 passages) |
| Solvent (DMSO) concentration | ↓ Activity at >0.1% | Limit to 0.05% |
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Modify the structure to reduce CYP450-mediated degradation:
- Isotere replacement : Substitute the methoxy group with trifluoromethoxy to block oxidative metabolism .
- Prodrug design : Introduce ester linkages at the urea group for sustained release .
- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots .
Methodological Notes
- Synthetic Optimization : and highlight solvent/base interplay, critical for minimizing byproducts.
- Data Validation : Cross-reference computational predictions () with empirical bioactivity data () to ensure reliability.
- Advanced Techniques : Leverage ICReDD’s reaction path search methods (quantum chemistry + machine learning) for rapid reaction optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
